molecular formula C16H17N3O3 B2786478 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428378-61-3

5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2786478
CAS No.: 1428378-61-3
M. Wt: 299.33
InChI Key: MQOPDCWBNCPQET-UHFFFAOYSA-N
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Description

5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the piperidin-1-yl group and the carboxamide functionality further enhances its chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, ultimately reducing clot formation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset of action, with an association rate constant of approximately 20 μM−1/s . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl Apixaban (O-demethyl Apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of Apixaban’s action primarily involve the reduction of clot formation. By inhibiting FXa, Apixaban reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin . This results in a lower likelihood of clot formation, thereby reducing the risk of thromboembolic events .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban .

Preparation Methods

The synthesis of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-14(10-17-22-11)16(21)18-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPDCWBNCPQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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